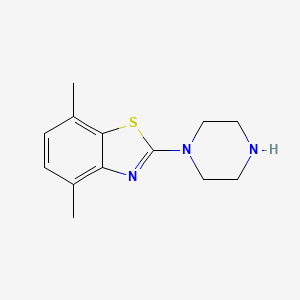
1-(5-ブロモピリミジン-2-イル)ピペリジン-4-カルボン酸エチル
説明
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C12H16BrN3O2 and its molecular weight is 314.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性分子の合成
1-(5-ブロモピリミジン-2-イル)ピペリジン-4-カルボン酸エチルは、様々な生物活性分子の合成において汎用性の高い中間体です。 その構造は追加の官能基の導入を可能にし、新規医薬品の開発における貴重な前駆体となっています .
パラジウム触媒反応
この化合物は、鈴木反応などのパラジウム触媒によるクロスカップリング反応に使用され、潜在的な薬理学的特性を持つ複雑な分子を生成します。 ブロモピリミジニル部分は、これらの反応において良好な脱離基として機能します .
材料科学的用途
材料科学において、この化合物は有機半導体の合成に利用できます。 ピペリジン環は、半導体の構造に柔軟性と安定性を付与することができ、電子用途にとって重要です .
化学合成研究
研究者は、1-(5-ブロモピリミジン-2-イル)ピペリジン-4-カルボン酸エチルを用いて、新しい化学合成経路を探求しています。 これは、多くの合成有機化学的用途で一般的なピペリジン誘導体を構築するためのビルディングブロックとして役立ちます .
薬理学的試験
この化合物は、中枢神経系疾患を標的とした薬物開発の薬理学的試験において不可欠です。 ピペリジン誘導体は、様々な神経伝達物質系と相互作用することが知られており、効果的なCNS薬の開発に不可欠です .
農薬研究
農薬研究において、この化合物は新しい殺虫剤や除草剤の開発に使用されています。 ブロモピリミジン成分は、害虫や雑草のライフサイクルを妨げる化合物の設計に特に役立ちます .
生化学分析
Biochemical Properties
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound binds to the active sites of these enzymes, altering their activity and thereby influencing downstream signaling events. Additionally, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has been shown to interact with various proteins involved in cellular metabolism, further highlighting its importance in biochemical research .
Cellular Effects
The effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate on cellular processes are profound. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This, in turn, affects cellular processes such as proliferation, differentiation, and apoptosis. Studies have shown that Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is crucial for predicting its pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
Within cells and tissues, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Additionally, binding proteins can sequester Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, affecting its localization and bioavailability. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. For example, Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate has been shown to localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Understanding the subcellular localization of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-18-11(17)9-3-5-16(6-4-9)12-14-7-10(13)8-15-12/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNBEUWALNYVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204345 | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169977-62-1 | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1169977-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(5-bromo-2-pyrimidinyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(aminocarbonyl)amino]thiophene-2-carboxylate](/img/structure/B1452144.png)


![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)
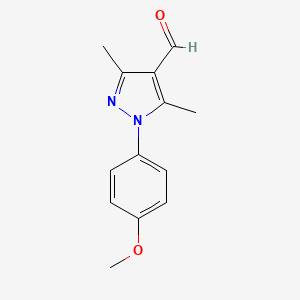

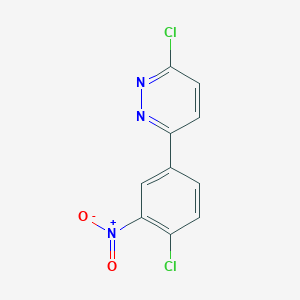
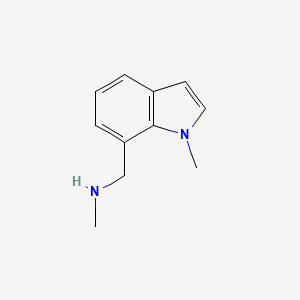
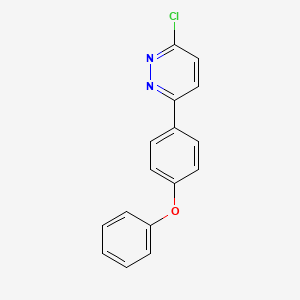

![3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452163.png)
![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)
